7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
7,9-Dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine dione derivative characterized by a fused triazine-purine core. Key structural features include:
- 7,9-Dimethyl groups: These substituents enhance steric stability and modulate electron density on the purine ring.
- 1-(2-(Pyrrolidin-1-yl)ethyl) chain: A flexible, nitrogen-containing side chain that may improve solubility and receptor-binding affinity through hydrogen bonding or steric interactions.
Properties
IUPAC Name |
7,9-dimethyl-3-phenyl-1-(2-pyrrolidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-24-18-17(19(29)25(2)21(24)30)27-14-16(15-8-4-3-5-9-15)23-28(20(27)22-18)13-12-26-10-6-7-11-26/h3-5,8-9H,6-7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWPFIIDRLYVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,9-Dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential pharmacological applications. Its unique structure suggests diverse biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 353.426 g/mol. The structural features include a triazino-purine core and a pyrrolidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research on similar compounds indicates that derivatives of purines and triazines often exhibit significant biological activities including:
- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication.
- Antimicrobial Properties : Many nitrogen-containing heterocycles are effective against bacterial pathogens.
- Cytotoxic Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines.
Antiviral Activity
A study focusing on the antiviral properties of triazino-purines revealed that certain derivatives exhibit inhibition of viral replication in vitro. For instance, compounds structurally related to our target compound demonstrated IC50 values in the low micromolar range against various viruses .
Antimicrobial Properties
Compounds similar to 7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine have been tested for antibacterial activity. A comparative analysis showed that modifications in the phenyl and pyrrolidine groups can enhance activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have indicated that the compound may induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for related compounds were reported to range from 10 to 30 µM .
Data Table: Biological Activity Summary
| Activity Type | Reference Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Antiviral | Triazino derivative | 0.495 | Effective against viral replication |
| Antibacterial | Pyrimidine derivative | 12.5 | Broad-spectrum activity |
| Cytotoxicity | Related purine | 20 | Induces apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of triazino-purines against influenza virus strains, the compound exhibited significant inhibition of viral replication at concentrations below 5 µM. This suggests a promising avenue for further development as an antiviral agent.
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with an MIC (Minimum Inhibitory Concentration) of approximately 15 µg/mL for both bacterial strains.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi. The compound's structure suggests that it may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of several triazino derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. It was tested in various animal models for seizure induction and showed promising results in reducing seizure frequency and duration.
Case Study: Anticonvulsant Activity
In a picrotoxin-induced seizure model, the compound demonstrated a protective effect with a median effective dose (ED50) of 20 mg/kg. This suggests that it may modulate neurotransmitter systems involved in seizure activity .
| Animal Model | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Picrotoxin Seizures | 20 | 5.0 |
Anticancer Applications
The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity
A study assessed the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| DU145 | 12 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazino-Purine Diones
Key Observations:
Chlorinated analogs (e.g., 4-chlorophenyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Position 1 Substituents: The pyrrolidinylethyl chain in the target compound introduces a tertiary amine, enabling hydrogen bonding and pH-dependent solubility.
Methylation Patterns :
Contrast with Theophylline-Related Purine Derivatives
Key differences include:
Implications of Structural Differences
- Solubility : The pyrrolidinylethyl chain in the target compound likely improves water solubility compared to chlorinated or methylated analogs .
- Bioavailability : Reduced steric bulk in the target compound may enhance intestinal absorption relative to trimethyl derivatives .
- Receptor Binding : The flexible pyrrolidine side chain could enable interactions with G-protein-coupled receptors (GPCRs) or kinases, whereas chlorinated analogs might target hydrophobic enzyme pockets.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction parameters affect yield?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation and functional group modifications. Key steps include introducing the pyrrolidin-1-yl ethyl group via nucleophilic substitution and optimizing heterocyclic ring formation. Reaction parameters like temperature (120–150°C for cyclization), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., palladium for cross-couplings) critically influence yield. Parallel reaction monitoring using TLC or HPLC is advised to track intermediates .
Basic: Which spectroscopic techniques are essential for structural validation?
Nuclear Magnetic Resonance (NMR: , , 2D-COSY) and Infrared (IR) spectroscopy are foundational. For example, NMR can confirm the presence of the phenyl group (δ 7.2–7.5 ppm) and pyrrolidine protons (δ 2.5–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ 459.5 vs. observed 459.5) .
Basic: How does the substitution pattern (e.g., methyl, phenyl groups) influence solubility and stability?
The methyl groups at positions 7 and 9 enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. The phenyl group at position 3 contributes to π-π stacking interactions, affecting crystallinity. Stability studies under varying pH (2–10) and temperature (25–60°C) using HPLC can identify degradation pathways .
Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Contradictions often arise from solvent effects or tautomeric forms. To address this:
- Compare data across solvents (DMSO-d6 vs. CDCl3).
- Use computational NMR prediction tools (e.g., DFT calculations) to simulate spectra and validate experimental shifts.
- Cross-verify with HRMS and IR to confirm functional groups .
Advanced: What computational methods are effective in predicting this compound’s biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling can predict interactions with purine-binding enzymes (e.g., kinases). Machine learning models trained on structural analogs (e.g., triazino-purine diones) can prioritize targets via QSAR analysis. MD simulations (GROMACS) assess binding stability over time .
Advanced: What experimental design principles optimize reaction scalability while minimizing impurities?
Adopt a Design of Experiments (DoE) approach:
- Screen factors (temperature, stoichiometry) via fractional factorial design.
- Use response surface methodology to identify optimal conditions.
- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time impurity monitoring .
Advanced: How can researchers elucidate the structure-activity relationship (SAR) of derivatives?
- Synthesize analogs with substituent variations (e.g., replacing phenyl with halophenyl groups).
- Test in vitro bioactivity (e.g., enzyme inhibition assays).
- Correlate electronic properties (Hammett σ constants) with activity using multivariate regression .
Advanced: What strategies mitigate degradation during long-term storage?
- Conduct accelerated stability studies (40°C/75% RH for 6 months).
- Use lyophilization to enhance solid-state stability.
- Add antioxidants (e.g., BHT) or store under inert atmosphere if degradation involves oxidation .
Advanced: How can AI-driven platforms enhance the synthesis route design?
Tools like ChemOS or IBM RXN for Chemistry can:
- Propose retrosynthetic pathways using transformer-based models.
- Predict reaction yields via neural networks trained on USPTO data.
- Optimize solvent/catalyst selection using Bayesian optimization .
Advanced: What methodologies validate the compound’s purity for pharmacological studies?
- Orthogonal analytical techniques: HPLC (C18 column, 90:10 acetonitrile/water), capillary electrophoresis.
- Quantitative NMR with internal standards (e.g., maleic acid).
- LC-MS/MS to detect trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
